LEO-29102 - 1035572-38-3

LEO-29102

Catalog Number: EVT-272996
CAS Number: 1035572-38-3
Molecular Formula: C20H22Cl2N2O5
Molecular Weight: 441.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LEO-29102 is a potent, selective, and soft-drug phosphodiesterase 4 (PDE4) inhibitor, which may be potentially useful for treatment of dermatological diseases. LEO 29102 shows properties suitable for patient-friendly formulations giving efficient drug delivery to the skin. LEO-29102 has reached phase 2 and demonstrated clinically relevant efficacy in the treatment of atopic dermatitis.
Overview

LEO-29102, chemically known as N-propylacetamide, is a novel compound developed primarily for the treatment of dermatological conditions, particularly atopic dermatitis. It is classified as a selective phosphodiesterase 4 inhibitor that operates under the soft-drug concept, which aims to enhance patient-friendly formulations and improve drug delivery to the skin. The compound has demonstrated significant efficacy in clinical trials, having reached phase 2 development stages .

Source and Classification

LEO-29102 was developed by LEO Pharma and is categorized under phosphodiesterase 4 inhibitors. Phosphodiesterases are enzymes responsible for the degradation of cyclic nucleotides, which play crucial roles in various cellular processes. Specifically, LEO-29102 targets the cyclic adenosine monophosphate pathway, which is pivotal in regulating inflammatory responses . This compound is part of a broader category of soft drugs designed to minimize systemic side effects while maximizing local therapeutic effects.

Synthesis Analysis

The synthesis of LEO-29102 involved a strategic modification of existing compounds, notably piclamilast. The synthesis process employed a fast follower approach that included:

  • Introduction of 2'-alkoxy substituents: This modification enhances the selectivity and potency of the compound.
  • Conversion of an amide to a keto linker: This change was crucial for improving the pharmacological profile of the drug.

The synthesis pathway has been documented in detail, showcasing various intermediates and final product characterization through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Molecular Structure Analysis

LEO-29102 has a complex molecular structure characterized by its unique functional groups that confer its biological activity. The molecular formula is C15H18Cl2N2O4, indicating the presence of two chlorine atoms and multiple functional groups that facilitate its interaction with phosphodiesterase 4 enzymes. The structural data reveal:

  • Molecular Weight: Approximately 363.22 g/mol.
  • Key Functional Groups: The compound features an acetamide group, which is essential for its activity as a phosphodiesterase inhibitor.

The three-dimensional conformation of LEO-29102 allows it to effectively bind to the target enzyme, enhancing its selectivity against other phosphodiesterase isoforms .

Chemical Reactions Analysis

The chemical reactivity of LEO-29102 is primarily governed by its ability to interact with phosphodiesterase 4 enzymes. The key reactions include:

  1. Inhibition of Phosphodiesterase 4: By binding to the active site of the enzyme, LEO-29102 prevents the degradation of cyclic adenosine monophosphate, leading to increased intracellular levels.
  2. Subsequent Activation of Protein Kinase A: The accumulation of cyclic adenosine monophosphate activates protein kinase A, which then phosphorylates various substrates involved in inflammatory pathways.

These reactions are critical in modulating immune responses and reducing inflammation associated with atopic dermatitis .

Mechanism of Action

LEO-29102 exerts its therapeutic effects through a well-defined mechanism:

  1. Phosphodiesterase Inhibition: By selectively inhibiting phosphodiesterase 4, LEO-29102 increases levels of cyclic adenosine monophosphate within cells.
  2. Activation of Signaling Pathways: Elevated cyclic adenosine monophosphate activates protein kinase A and exchange proteins activated by cyclic adenosine monophosphate (Epac), leading to:
    • Increased production of anti-inflammatory cytokines.
    • Decreased synthesis of pro-inflammatory cytokines.
    • Enhanced epithelial integrity and immune modulation.

This mechanism underpins its efficacy in treating inflammatory skin conditions like atopic dermatitis .

Physical and Chemical Properties Analysis

LEO-29102 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in organic solvents, which facilitates topical formulation.
  • Stability: The compound is stable under physiological conditions, ensuring prolonged activity at the site of application.
  • Melting Point: Specific melting point data have not been widely published but are essential for formulation considerations.

These properties contribute to LEO-29102's suitability for patient-friendly topical applications .

Applications

LEO-29102 is primarily investigated for its applications in treating atopic dermatitis. Its selective inhibition of phosphodiesterase 4 provides a targeted approach to managing inflammation without significant systemic side effects. Clinical trials have indicated that it can effectively reduce symptoms such as itching and skin lesions associated with this chronic condition .

Furthermore, ongoing research explores its potential use in other inflammatory skin diseases and conditions where modulation of cyclic adenosine monophosphate signaling may be beneficial .

Introduction to LEO-29102 and Atopic Dermatitis (AD)

Pathophysiology of Atopic Dermatitis and Unmet Therapeutic Needs

Atopic dermatitis (AD) is a chronic, relapsing inflammatory skin disease characterized by intense pruritus, eczematous lesions, and profound skin barrier dysfunction. The pathophysiology involves a complex interplay of genetic predisposition (e.g., FLG loss-of-function mutations), immune dysregulation, and environmental triggers that collectively disrupt epidermal integrity [2] [6]. Type 2 inflammation predominates, driven by T helper 2 (Th2) cells producing IL-4, IL-13, IL-31, and IL-22, which promote IgE production, eosinophil activation, and direct pruritus induction [2] [10]. Concurrently, dysbiosis of the skin microbiome, particularly Staphylococcus aureus colonization, exacerbates inflammation through toxin production and barrier disruption [2] [6].

Despite existing therapies, significant unmet needs persist. Topical corticosteroids (TCS) and calcineurin inhibitors (TCIs) face limitations due to safety concerns (skin atrophy, telangiectasia) with chronic use, variable efficacy in moderate-to-severe AD, and poor patient compliance owing to burning sensations and inconvenient application [6]. Systemic immunosuppressants (e.g., cyclosporine) carry broad toxicity risks, while biologics like dupilumab (anti-IL-4Rα) exhibit high efficacy but require injections and may not address all inflammatory axes (e.g., IL-22) [2] [4]. The TARGET-DERM AD registry highlights that over 40% of patients with moderate-to-severe AD experience inadequate control with existing advanced therapies, underscoring the need for safer, more effective, and patient-friendly alternatives [4].

Table 1: Key Pathophysiological Mechanisms in Atopic Dermatitis and Therapeutic Implications

Pathophysiological ElementImpact on DiseaseUnmet Therapeutic Need
Th2 Cytokine Dominance (IL-4, IL-13, IL-31)Drives inflammation, pruritus, barrier breakdownTargeted inhibition with minimal systemic immunosuppression
Skin Barrier Dysfunction (FLG mutations, tight junction defects)Increased TEWL, allergen penetration, microbial colonizationAgents promoting barrier repair without irritation
Cutaneous Dysbiosis (S. aureus overgrowth)Biofilm formation, toxin-mediated inflammation, itchMicrobiome-stabilizing approaches; non-antibiotic anti-staphylococcal agents
Neuroimmune Activation (Pruritoceptors, IL-31)Chronic itch-scratch cycle, lichenificationFast-acting antipruritics targeting neural pathways

Rationale for Phosphodiesterase 4 (PDE4) Inhibition in Dermatological Therapeutics

Phosphodiesterase 4 (PDE4) is a critical enzyme hydrolyzing cyclic adenosine monophosphate (cAMP), an intracellular second messenger that suppresses inflammatory mediator production. Elevated PDE4 activity in inflammatory cells (T cells, dendritic cells, macrophages) and keratinocytes reduces cAMP levels, leading to unchecked activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and subsequent transcription of pro-inflammatory cytokines (TNF-α, IL-17, IL-23) [3] [9]. PDE4 inhibition increases intracellular cAMP, activating protein kinase A (PKA) and cAMP response element-binding protein (CREB), which:

  • Suppresses Pro-inflammatory Mediators: Downregulates TNF-α, IL-17, IL-12, IL-23, and nitric oxide synthase [3] [9].
  • Enhances Anti-inflammatory Signals: Upregulates IL-10, a key anti-inflammatory cytokine [9].
  • Modulates Immune Cell Function: Inhibits dendritic cell maturation, T-cell proliferation, and neutrophil chemotaxis [1] [9].

PDE4’s role spans multiple inflammatory dermatoses, including AD, psoriasis, and seborrheic dermatitis, making it a versatile therapeutic target. However, early oral PDE4 inhibitors (e.g., roflumilast for COPD) faced challenges due to dose-limiting systemic side effects (nausea, emesis, headache) driven by central PDE4D inhibition [3] [9]. This spurred development of topically applied PDE4 inhibitors to maximize local efficacy while minimizing systemic exposure. Crisaborole (2% ointment) became the first topical PDE4 inhibitor approved for mild-to-moderate AD in 2016, validating the target but revealing opportunities for improved potency, formulation elegance, and sustained efficacy [6] [10].

Table 2: Evolution of PDE4 Inhibitors in Dermatology

CompoundFormulationKey IndicationsDevelopment StageDistinguishing Features
Crisaborole2% OintmentMild-moderate AD (≥3mo)FDA Approved (2016)Boron-based; penetrates epidermis; PDE4 Ki ~1000 nM
Roflumilast0.15% Cream, 0.3% FoamAD, Psoriasis, Seborrheic DermatitisFDA Approved for AD (2024)Potent PDE4 Ki ~0.4 nM; "once-daily" application
Difamilast (OPA-15406)1% OintmentMild-moderate ADPhase III (Pediatric)Selective for PDE4B subtype
LEO-29102TopicalAD, Plaque PsoriasisPhase 2b (Discontinued)Soft-drug design; optimized skin retention; PDE4 Ki ~1.8 nM

Overview of LEO-29102: Development Context and Therapeutic Potential

LEO-29102 (chemical name: 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide) is a potent, selective small-molecule PDE4 inhibitor developed by LEO Pharma using a soft-drug design strategy to optimize topical efficacy while minimizing systemic exposure [1] [5]. It originated from a "fast-follower" approach modifying piclamilast, an early oral PDE4 inhibitor. Key structural innovations included:

  • Introduction of 2'-alkoxy substituents: Enhanced potency and metabolic stability [1].
  • Replacement of amide linker with keto group: Improved selectivity and pharmacokinetic profile [1].
  • N-propylacetamide moiety: Enabled controlled hydrolysis by cutaneous esterases into inactive metabolites, reducing systemic toxicity risks (soft-drug principle) [1].

LEO-29102 exhibits high PDE4 inhibitory activity (IC₅₀ ~1.8 nM) and selectivity over other PDE families (>1000-fold), directly targeting the catalytic domain of PDE4 [1] [5]. Preclinical studies demonstrated potent suppression of TNF-α release from human peripheral blood mononuclear cells (PBMCs) and efficacy in murine models of skin inflammation [1]. Its physicochemical properties (logP ~3.2, molecular weight 441.3 g/mol) favored efficient epidermal penetration and retention, enabling sustained target engagement without high systemic absorption [1] [5].

Phase 2 clinical trials established proof-of-concept for LEO-29102 in adults with moderate AD and plaque psoriasis, showing significant reductions in Eczema Area and Severity Index (EASI) and Investigator Global Assessment (IGA) scores versus placebo [1] [5]. Although development was discontinued in favor of next-generation candidates (e.g., delgocitinib, temtokibart), LEO-29102 laid critical groundwork for:

  • Patient-Friendly Formulations: Demonstrated compatibility with creams/ointments for once-daily application [1].
  • Soft-Drug Paradigm in Dermatology: Validated esterase-dependent inactivation as a strategy to enhance topical safety [1] [6].
  • Targeted PDE4 Inhibition: Confirmed localized PDE4 blockade as a viable alternative to broad immunosuppression [1] [10].

Table 3: Chemical Profile of LEO-29102

PropertySpecificationSignificance
Chemical Name2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamideSystematic IUPAC nomenclature
CAS Registry1035572-38-3Unique compound identifier
Molecular FormulaC₂₀H₂₂Cl₂N₂O₅Elemental composition
Mechanism of ActionCompetitive PDE4 inhibitor (Ki ~1.8 nM)High potency via binding catalytic domain
Drug Design StrategySoft-drug (esterase-hydrolyzed to inactive metabolites)Minimizes systemic PDE4 inhibition
Key PatentWO2011045357A1 (LEO Pharma)Covers compound, compositions, uses

The legacy of LEO-29102 persists in contemporary PDE4 inhibitors like roflumilast cream (FDA-approved 2024), which shares its emphasis on high potency, favorable tolerability, and once-daily application [10]. Its development underscores the importance of integrating medicinal chemistry innovation with dermatopharmacology to address persistent unmet needs in AD therapy.

Properties

CAS Number

1035572-38-3

Product Name

LEO-29102

IUPAC Name

2-[6-[2-(3,5-dichloropyridin-4-yl)acetyl]-2,3-dimethoxyphenoxy]-N-propylacetamide

Molecular Formula

C20H22Cl2N2O5

Molecular Weight

441.3 g/mol

InChI

InChI=1S/C20H22Cl2N2O5/c1-4-7-24-18(26)11-29-19-12(5-6-17(27-2)20(19)28-3)16(25)8-13-14(21)9-23-10-15(13)22/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,24,26)

InChI Key

HOKIHKLKOZWCRY-UHFFFAOYSA-N

SMILES

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

LEO-29102; LEO 29102; LEO29102.

Canonical SMILES

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.